molecular formula C20H18O8 B1252139 8'-epi-cleomiscosin A

8'-epi-cleomiscosin A

Cat. No.: B1252139
M. Wt: 386.4 g/mol
InChI Key: OCBGWPJNUZMLCA-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8'-epi-Cleomiscosin A is a coumarinolignoid first isolated from the aerial parts of Rhododendron collettianum . Structurally, it belongs to a class of hybrid molecules combining coumarin and lignan moieties. Its defining feature is the stereochemical configuration at the 8'-position, where the α-hydrogen in cleomiscosin A is replaced by a β-hydrogen . This minor stereochemical alteration profoundly impacts its biological activity, particularly its tyrosinase inhibitory potency.

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(2S,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one

InChI

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-20-18-11(4-6-16(23)27-18)8-14(25-2)19(20)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17+/m0/s1

InChI Key

OCBGWPJNUZMLCA-DOTOQJQBSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO)O

Synonyms

8'-epi-cleomiscosin A

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: Cleomiscosin A

Cleomiscosin A shares the same core structure as 8'-epi-cleomiscosin A but differs in the stereochemistry at the 8'-position. Despite this subtle difference, 8'-epi-cleomiscosin A exhibits 14-fold greater tyrosinase inhibition compared to cleomiscosin A (Table 1). This highlights the critical role of stereochemistry in modulating enzyme interactions .

Tyrosinase Inhibitors: Activity Comparison

Tyrosinase inhibitors are widely studied for cosmetic and therapeutic applications. 8'-epi-Cleomiscosin A outperforms several well-known inhibitors:

Compound Source Tyrosinase Inhibition (vs. Kojic Acid) Key Structural Features References
8'-epi-Cleomiscosin A Rhododendron collettianum 12.8–13× Coumarinolignoid with β-H at 8'
Cleomiscosin A Rhododendron collettianum ~0.9× (14× weaker than epi-form) Coumarinolignoid with α-H at 8'
9-Hydroxy-4-methoxypsoralen Angelica dahurica Linear furanocoumarin
Esculetin Euphorbia lathyris 0.25× (4× weaker than kojic acid) 6,7-Dihydroxycoumarin
p-Coumaric acid Synthetic/natural sources 10× Phenolic acid with para-hydroxyl group

Key Findings :

  • Superior potency: 8'-epi-Cleomiscosin A’s diphenolase inhibition (IC₅₀ = 1.33 mg/L in mixtures ) surpasses kojic acid, the gold-standard inhibitor, by 12.8–13× .
  • Stereochemical sensitivity : The β-H configuration at 8' enhances binding to tyrosinase’s active site, likely through optimized hydrogen bonding or steric effects .
  • Natural vs. synthetic: While synthetic inhibitors like p-coumaric acid (10× kojic acid) are potent, 8'-epi-cleomiscosin A’s natural origin and structural complexity make it a unique candidate for anti-melanogenic formulations .
Broader Context: Coumarins and Derivatives

Coumarins are a diverse class with variable tyrosinase affinities. For example:

  • Esculetin : Acts as a tyrosinase substrate rather than a competitive inhibitor, limiting its efficacy .
  • 8'-epi-Cleomiscosin A : Combines coumarin’s planar aromaticity with lignan-derived rigidity, enabling stronger enzyme interactions .

Q & A

Q. What experimental methodologies are recommended for isolating and purifying 8'-epi-cleomiscosin A from natural sources?

To isolate 8'-epi-cleomiscosin A, researchers should employ chromatographic techniques (e.g., HPLC, column chromatography) guided by UV-Vis and mass spectrometry for real-time monitoring. Fractionation protocols should prioritize polarity gradients to separate structurally similar coumarin derivatives. Post-purification, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) is critical for structural validation .

  • Key considerations :
    • Optimize solvent systems to resolve stereoisomers.
    • Validate purity via high-resolution mass spectrometry (HR-MS).
    • Cross-reference spectral data with published analogs to confirm the "8'-epi" configuration.

Q. How can researchers design assays to evaluate the bioactivity of 8'-epi-cleomiscosin A against specific molecular targets?

Bioactivity studies require a tiered approach:

In silico docking to predict binding affinity with targets (e.g., cyclooxygenase-2, NF-κB).

In vitro assays (e.g., enzyme inhibition, cell viability tests) using dose-response curves to quantify IC50 values.

Mechanistic studies (e.g., Western blotting for protein expression, ROS detection for antioxidant activity).
Ensure assays include positive controls (e.g., standard inhibitors) and account for solvent cytotoxicity .

  • Methodological rigor :
    • Use triplicate measurements to minimize variability.
    • Apply ANOVA or non-parametric tests for statistical significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data for 8'-epi-cleomiscosin A across studies?

Discrepancies in NMR or MS data may arise from:

  • Sample impurities (e.g., residual solvents, co-eluting isomers).
  • Instrumental variability (e.g., magnetic field strength, solvent suppression artifacts).
    To address this:

Reproduce isolation protocols from conflicting studies.

Compare raw spectral data (e.g., coupling constants, NOE correlations) with computational models (DFT-based NMR predictions).

Collaborate with independent labs for cross-validation .

  • Critical steps :
    • Publish full experimental parameters (e.g., NMR acquisition times, column specifications) to enhance reproducibility .

Q. What strategies are effective for elucidating the biosynthetic pathway of 8'-epi-cleomiscosin A in plant systems?

Biosynthetic studies require:

Isotopic labeling (e.g., 13C-glucose tracer experiments) to track precursor incorporation.

Transcriptomic analysis of host plants to identify candidate genes (e.g., cytochrome P450s, methyltransferases).

Heterologous expression in model organisms (e.g., E. coli, yeast) to confirm enzyme activity.
Leverage CRISPR/Cas9 for gene knockout to validate pathway steps .

  • Challenges :
    • Distinguish between parallel pathways (e.g., shikimate vs. polyketide routes).
    • Address low yields in heterologous systems via codon optimization .

Q. How can researchers design longitudinal studies to assess the ecological role of 8'-epi-cleomiscosin A in plant-environment interactions?

Ecological studies should integrate:

Field surveys to correlate compound abundance with environmental stressors (e.g., UV exposure, herbivory).

Metabolomic profiling of plant tissues under controlled stress conditions.

Insect feeding assays to test allelopathic effects.
Use mixed-effects models to analyze temporal and spatial variability .

  • Data integration :
    • Apply machine learning (e.g., random forests) to identify key environmental predictors of biosynthesis .

Data Contradiction and Validation

Q. What analytical approaches mitigate false positives in attributing bioactivity to 8'-epi-cleomiscosin A?

False positives often stem from:

  • Non-specific binding in enzymatic assays.
  • Endogenous interference (e.g., serum proteins in cell cultures).
    Solutions include:

Counter-screening against related targets (e.g., COX-1 vs. COX-2).

Use of knockdown models (e.g., siRNA for target genes) to confirm specificity.

Bioassay-guided fractionation to isolate the active principle .

  • Validation :
    • Compare activity of synthetic analogs to rule out matrix effects .

Methodological Resources

  • Spectral databases : Use Reaxys or SciFinder for cross-referencing NMR/MS data.
  • Statistical tools : R/Bioconductor for metabolomic data normalization .
  • Collaborative frameworks : Share raw data via repositories like Zenodo to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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